
Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Description
Classification and Significance of Azetidine-Based Compounds
Azetidines are four-membered saturated nitrogen-containing heterocycles characterized by a ring strain of approximately 25.4 kcal/mol. This intermediate strain between aziridines (27.7 kcal/mol) and pyrrolidines (5.4 kcal/mol) balances reactivity and stability, making them versatile intermediates in organic synthesis. Azetidine derivatives are privileged scaffolds in medicinal chemistry due to their ability to mimic larger rings like piperidine and pyrrolidine while offering improved pharmacokinetic properties. For example, β-lactams (azetidinones) are foundational to antibiotics such as penicillins and cephalosporins. Modern applications extend to kinase inhibitors (e.g., cobimetinib) and antihypertensive agents (e.g., azelnidipine). The structural rigidity of azetidines also enhances target binding selectivity, driving their use in high-throughput screening and drug discovery.
Historical Development of Azetidine Chemistry
The first synthesis of azetidine was reported in 1888 via cyclization of 1,3-dibromopropane with ammonia. Early methods relied on lactam reduction (e.g., azetidinones with LiAlH4), but these faced limitations in functional group tolerance. The 20th century saw advances in ring-closing strategies, such as the Paternò-Büchi reaction, enabling stereoselective syntheses. Recent breakthroughs include radical strain-release photocatalysis, which leverages azabicyclo[1.1.0]butanes (ABBs) to form densely functionalized azetidines under mild conditions. Catalytic C–H activation and enantioselective cycloadditions further expanded access to chiral azetidines. These developments have positioned azetidines as critical motifs in modern drug design, with over 60 approved drugs containing azetidine or β-lactam cores.
Overview and Importance of Tert-Butyl 3-Amino-3-(2-Ethoxy-2-Oxoethyl)Azetidine-1-Carboxylate
This compound (CAS 1111202-76-6) is a multifunctional azetidine derivative with the molecular formula C₁₂H₂₂N₂O₄. Its structure features three key moieties:
- tert-Butyloxycarbonyl (Boc) group : A sterically hindered protecting group that enhances solubility and stability during synthetic workflows.
- 3-Amino substituent : A primary amine enabling further derivatization via amidation, reductive amination, or cross-coupling.
- 2-Ethoxy-2-oxoethyl side chain : An ester-functionalized arm that participates in conjugate additions or hydrolysis to carboxylic acids.
This compound serves as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug candidates. Its compact, rigid scaffold aligns with "lead-like" physicochemical properties (molecular weight: 258.32 g/mol, cLogP: 1.28), favoring blood-brain barrier penetration.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₄ |
Molecular Weight | 258.32 g/mol |
Key Functional Groups | Boc, amino, ethoxy-oxoethyl |
Synthetic Utility | Drug discovery, chiral templates |
Structural Strain Theory in Four-Membered Nitrogen Heterocycles
The reactivity of azetidines is governed by structural strain, which arises from bond angle distortion and torsional stress. The C–N–C angle in azetidines (~90°) deviates significantly from the ideal tetrahedral geometry (109.5°), creating a ring strain of 25.4 kcal/mol. This strain drives unique reactivities:
- Ring-opening reactions : Nucleophilic attack at the β-carbon, facilitated by partial positive charge accumulation.
- Strain-release homologation : Azabicyclo[1.1.0]butanes (ABBs) undergo radical-mediated ring expansion to azetidines, leveraging strain energy for bond formation.
Comparative strain energies highlight azetidines’ intermediate reactivity:
Heterocycle | Ring Strain (kcal/mol) |
---|---|
Aziridine | 27.7 |
Azetidine | 25.4 |
Pyrrolidine | 5.4 |
In this compound, the steric bulk of the Boc group mitigates ring puckering, while the electron-withdrawing ethoxy-oxoethyl group polarizes the C3–N bond, enhancing susceptibility to nucleophilic attack. This interplay between strain and substituent effects underpins the compound’s utility in synthesizing spirocyclic and fused azetidine derivatives.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-9(15)6-12(13)7-14(8-12)10(16)18-11(2,3)4/h5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXLMLCRLYNVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111202-76-6 | |
Record name | tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo [3+2] cycloadditions with dipolarophiles to form spirocycles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Cycloaddition Reactions: Dipolarophiles such as nitrile oxides and azides are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Substitution Reactions: Substituted azetidines.
Cycloaddition Reactions: Spirocyclic compounds.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the formation of new compounds that can expand the library of potential pharmaceuticals. The compound can participate in reactions such as:
- Peptide Synthesis : Utilized in the formation of small peptides due to its amino acid-like structure.
- Cross-Coupling Reactions : Acts as a precursor in Pd-catalyzed reactions to create more complex azetidine derivatives .
Medicinal Chemistry
The structural attributes of this compound suggest its potential utility in drug design. Azetidine derivatives are known for their biological activity, including analgesic properties similar to pain medications like Meperidine . The compound's ability to mimic natural amino acids positions it as a candidate for developing novel therapeutic agents.
Biologically Active Molecules
Research indicates that compounds featuring azetidine rings can exhibit various biological activities, including antimicrobial and anticancer properties. This compound could be explored for these applications through further biological assays and studies.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The azetidine ring and the ester group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Compound Name | Molecular Formula | Key Substituents | Unique Features | Applications | Reference |
---|---|---|---|---|---|
Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | C₁₂H₂₂N₂O₄ | -NH₂, -CH₂CO₂Et | Dual functional groups enable nucleophilic and electrophilic reactivity. | Drug intermediates, peptide mimetics. | |
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylazetidine-1-carboxylate | C₁₃H₂₃NO₄ | -CH₃, -CH₂CO₂Et | Methyl group increases steric hindrance, reducing reactivity. | Industrial synthesis of rigid scaffolds. | |
tert-Butyl azetidine-3-carboxylate acetate | C₁₀H₁₇NO₄ | -OAc | Acetate group enhances solubility but reduces stability. | Solubility studies, esterase substrates. | |
tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate | C₁₃H₂₆N₂O₂ | -CH₂CH₂NiPr | Isopropylamino group improves binding to biological targets. | Kinase inhibitors, GPCR ligands. | |
tert-Butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate | C₁₂H₂₁N₃O₂ | -NH-C(CN)(CH₃)₂ | Cyano group enhances electrophilicity. | Click chemistry, metal coordination. | |
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | C₁₀H₁₇NO₃ | -CH₂CO | Oxoethyl group enables ketone-based reactions (e.g., Grignard). | Aldol condensation substrates. |
Research Findings
- Medicinal Chemistry : Derivatives of the target compound have been used to synthesize protease inhibitors by modifying the ethoxy-oxoethyl group into a hydroxamate moiety .
- Material Science : Analogous compounds like tert-butyl 3-ethynylazetidine-1-carboxylate () are employed in polymer cross-linking due to their alkyne groups.
Biological Activity
Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article compiles available data on its synthesis, structural characteristics, and biological effects, supported by relevant research findings.
Structural Information
The molecular formula of this compound is , with a molecular weight of approximately 258.314 g/mol. The compound features an azetidine ring, which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₄ |
Molecular Weight | 258.314 g/mol |
CAS Number | 1111202-76-6 |
SMILES | CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)N |
InChIKey | XPXLMLCRLYNVBC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound has been documented in various studies. A notable method involves the use of azetidin-3-one as a precursor, followed by reactions that introduce the ethoxy and carboxylate functionalities. The Horner–Wadsworth–Emmons reaction is commonly utilized in the synthesis of related compounds, indicating the versatility of this synthetic pathway .
Antimicrobial Properties
Research into the antimicrobial activity of azetidine derivatives suggests that compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains. For instance, studies have shown that azetidine derivatives can disrupt bacterial cell wall synthesis and function as effective antibacterial agents.
Analgesic Effects
Azetidine derivatives have been explored for their analgesic properties, with some compounds acting as analogues to known pain medications like Meperidine. The structural characteristics of Tert-butyl 3-amino derivatives may contribute to similar pharmacological effects, potentially modulating pain pathways through interaction with opioid receptors .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the effectiveness of various azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the azetidine structure enhanced antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics.
- Case Study on Analgesic Activity : Research involving the synthesis of azetidine-based compounds demonstrated that some derivatives exhibited significant analgesic effects in animal models. These findings highlight the potential for Tert-butyl 3-amino derivatives to be developed into therapeutic agents for pain management.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, and how can side reactions be minimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including protection/deprotection strategies and functional group transformations. For example, the use of tert-butoxycarbonyl (Boc) groups to protect the azetidine nitrogen is critical. A feasible route involves:
Azetidine ring functionalization : Introducing the 2-ethoxy-2-oxoethyl group via nucleophilic substitution or Michael addition.
Amino group incorporation : Reductive amination or coupling reactions.
Key conditions to minimize side reactions (e.g., epimerization or over-alkylation):
Q. Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | Boc-protected azetidine + ethyl glyoxylate, DCM, 0°C | 65–75 | |
2 | Reductive amination (NaBH3CN), MeOH | 80–85 |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 301.19) .
- X-ray Crystallography : Resolves stereochemical ambiguities. SHELXL software is widely used for refinement .
Q. Table 2: Key Spectral Data
Technique | Diagnostic Signal | Reference |
---|---|---|
¹H NMR (CDCl3) | δ 1.44 (s, 9H, Boc), 4.20 (q, 2H, OCH2) | |
¹³C NMR | δ 170.5 (C=O ester), 155.2 (Boc C=O) |
Advanced Research Questions
Q. How can stereochemical integrity be maintained during functionalization of the azetidine ring?
Methodological Answer: The azetidine ring’s rigid structure and Boc protection influence stereochemical outcomes. Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-azetidine derivatives) .
- Stereoselective catalysis : Nickel-catalyzed carboboration (as in ) ensures controlled axial chirality in glycosylation reactions .
- Low-temperature kinetics : Slower reaction rates at –20°C reduce racemization risks .
Challenges : Competing pathways in nucleophilic substitutions may lead to diastereomers. Monitoring via chiral HPLC or circular dichroism (CD) is recommended.
Q. How do computational methods aid in predicting reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for ring-opening reactions, predicting regioselectivity at the azetidine nitrogen .
- Molecular Dynamics (MD) : Simulates solvent effects on Boc group stability (e.g., DCM vs. THF) .
- Docking studies : Evaluates interactions with biological targets (e.g., enzyme active sites for medicinal chemistry applications) .
Q. Table 3: Computational Parameters
Software | Application | Reference |
---|---|---|
Gaussian 16 | DFT optimization (B3LYP/6-31G*) | |
AutoDock Vina | Protein-ligand docking |
Q. How can conflicting crystallographic data be resolved when determining the compound’s structure?
Methodological Answer: Contradictions in X-ray data (e.g., disordered solvent molecules or twinning) require:
Data reprocessing : Using SHELXL for outlier rejection and twin refinement .
Complementary techniques : Cross-validate with NMR or electron diffraction.
Temperature-dependent studies : Low-temperature (100 K) data collection reduces thermal motion artifacts .
Case Study : In , tert-butyl derivatives with similar frameworks were resolved using iterative refinement in SHELX, highlighting the need for high-resolution (<1.0 Å) data .
Q. What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.